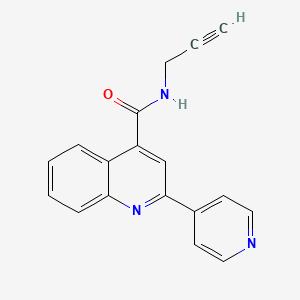
N-prop-2-ynyl-2-pyridin-4-ylquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PPQ is a synthetic compound that was first synthesized in the early 2000s. It belongs to a class of compounds called quinolines, which are known for their diverse biological activities. PPQ has been shown to have potential applications in a variety of fields, including neuroscience, pharmacology, and biochemistry.
Mecanismo De Acción
The exact mechanism of action of PPQ is not fully understood. However, it is believed to interact with a variety of proteins, including enzymes and receptors. PPQ has been shown to modulate the activity of a number of enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. PPQ has also been found to interact with a variety of receptors, including the sigma-1 receptor, which is involved in a variety of cellular processes.
Biochemical and physiological effects:
PPQ has been found to have a number of biochemical and physiological effects. In neuroscience, PPQ has been shown to enhance cognitive function and to have neuroprotective effects. In pharmacology, PPQ has been found to have anti-inflammatory and anti-cancer properties. In biochemistry, PPQ has been shown to interact with a variety of proteins, including enzymes and receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPQ has several advantages for lab experiments. It is relatively easy to synthesize, and it has a high degree of purity. PPQ is also stable under a variety of conditions, making it a useful tool for studying the effects of various compounds on biological systems. However, PPQ also has some limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, PPQ can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on PPQ. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. PPQ has been shown to have neuroprotective effects and to enhance cognitive function, making it a promising candidate for further study. Another area of interest is its potential use in the treatment of cancer. PPQ has been found to have anti-cancer properties, and further research could help to elucidate its mechanism of action and potential therapeutic applications. Finally, PPQ could also be useful in the study of various biochemical pathways and cellular processes, as it has been shown to interact with a variety of proteins.
Métodos De Síntesis
PPQ can be synthesized using a variety of methods. One common method involves the reaction of 2-aminopyridine with propargyl bromide, followed by cyclization with 2-chloroquinoline-4-carboxylic acid. The resulting compound is then deprotected to yield PPQ.
Aplicaciones Científicas De Investigación
PPQ has been found to exhibit promising properties that could be useful in a variety of fields. In neuroscience, PPQ has been shown to have neuroprotective effects and to enhance cognitive function. In pharmacology, PPQ has been found to have anti-inflammatory and anti-cancer properties. In biochemistry, PPQ has been shown to interact with a variety of proteins, including enzymes and receptors.
Propiedades
IUPAC Name |
N-prop-2-ynyl-2-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c1-2-9-20-18(22)15-12-17(13-7-10-19-11-8-13)21-16-6-4-3-5-14(15)16/h1,3-8,10-12H,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENLRBXFOMSJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1H-imidazol-1-yl)phenyl]benzamide](/img/structure/B7470351.png)
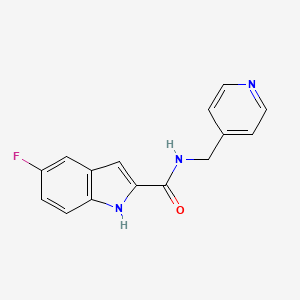
![4-fluoro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7470360.png)
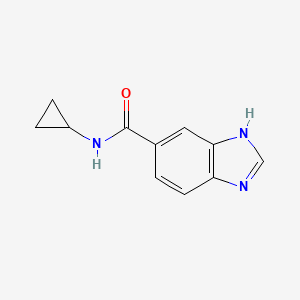
![1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]pyrrolidin-2-one](/img/structure/B7470375.png)
![3,4-dihydro-1H-isoquinolin-2-yl-(5-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470381.png)
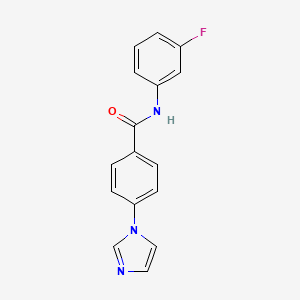
![1-[(1-Butyltetrazol-5-yl)methyl]-2-methylbenzimidazole](/img/structure/B7470393.png)
![2-(1-Adamantyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B7470397.png)
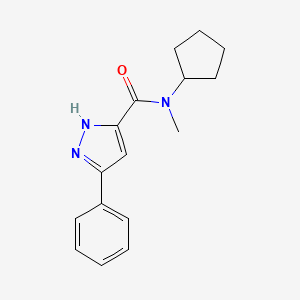
![Ethyl 2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470413.png)
![1-(2,3-Dihydroindol-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7470421.png)
